molecular formula C11H12FNO B1512213 3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime CAS No. 55224-93-6

3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime

Cat. No. B1512213
CAS RN: 55224-93-6
M. Wt: 193.22 g/mol
InChI Key: VYHCVEUJVXJGAO-NJHPPEEMSA-N
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Description

“3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime” is a chemical compound with the molecular formula C10H10FNO and a molecular weight of 179.19 .


Synthesis Analysis

While specific synthesis methods for “3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime” were not found, similar compounds such as 4-Phenyl-3-buten-2-one have been synthesized using various methods . For instance, one method involves the reaction of styrene with acetic anhydride .


Molecular Structure Analysis

The molecular structure of “3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime” consists of 10 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .

Scientific Research Applications

Antioxidant Properties

Research has shown the potential antioxidant properties of oxime compounds similar to “3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime”. For instance, oximes have been studied for their ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro, suggesting that some oxime derivatives could serve as effective antioxidants. The absence of toxicity signs in vivo further indicates their safety for further studies (Puntel et al., 2008).

Pesticide Activity

Oxime ether derivatives of α-ionone have been synthesized and tested for their pesticide activity against common pests, demonstrating that specific oxime derivatives can be significantly toxic to pests, indicating their potential use in agricultural applications (Irani et al., 2016).

DNA Binding and Molecular Structure

A study on the synthesis and characterization of a trinuclear copper(II) complex using an oxime-based ligand revealed insights into DNA binding aspects, suggesting applications in molecular biology and chemistry for the study of DNA interactions (Naskar et al., 2017).

Optoelectronic Properties

Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, including synthesis and study of their structural and optoelectronic properties, has indicated potential applications in the development of molecular wires and materials for electronic devices (Wang et al., 2006).

Liquid Crystals and Polymer Films

Syntheses of but-3-enyl-based fluorinated biphenyl liquid crystals have been reported, highlighting their properties such as low melting points and high clearing points, making them suitable for use in liquid crystal display technologies (Jiang et al., 2012).

Mechanism of Action

Oximes have been reported to have various pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .

properties

IUPAC Name

(NE)-N-[(E)-4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHCVEUJVXJGAO-NJHPPEEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)F)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857337
Record name N-[(2E,3E)-4-(4-Fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime

CAS RN

55224-93-6
Record name N-[(2E,3E)-4-(4-Fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Buten-2-one, 4-(4-fluorophenyl)-3-methyl-, oxime

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